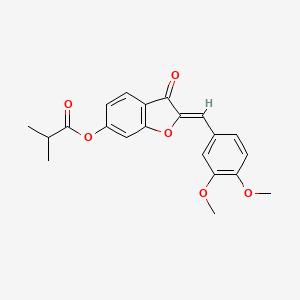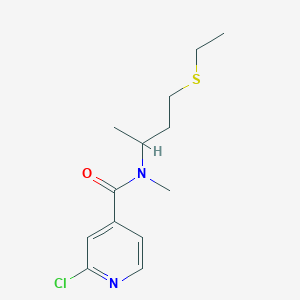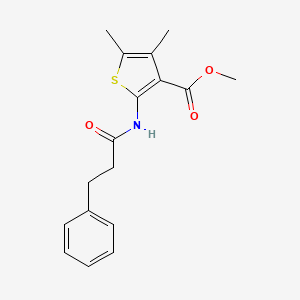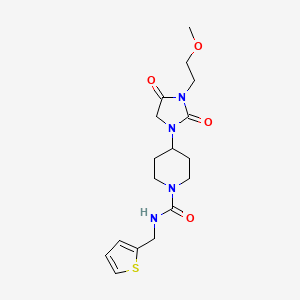
4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H24N4O4S and its molecular weight is 380.46. The purity is usually 95%.
BenchChem offers high-quality 4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Disposition and Metabolism
The novel orexin 1 and 2 receptor antagonist, identified as SB-649868, has been studied for its disposition and metabolism in humans. In an open-label study involving healthy male subjects, it was determined that elimination of drug-related material was almost complete over a 9-day period, primarily through feces. This study showcased the compound's extensive metabolism and its potential application in insomnia treatment, emphasizing the importance of understanding its metabolic pathways for therapeutic use (Renzulli et al., 2011).
Imaging Receptors with Positron Emission Tomography
Research involving a novel radioligand, [11C]CPC-222, aimed to study 5-HT1A receptors in humans using positron emission tomography (PET). This study demonstrated the potential of using specific compounds to visualize receptor distribution in the human brain, providing a valuable tool for neurological research and the development of new treatments for psychiatric disorders (Houle et al., 1997).
Sigma Receptor Scintigraphy
A study investigated the potential of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) for visualizing primary breast tumors in vivo. The tumor accumulation of benzamides, based on preferential binding to sigma receptors overexpressed on breast cancer cells, highlights a novel approach for the noninvasive assessment of tumor proliferation, contributing to the advancement of diagnostic methods in oncology (Caveliers et al., 2002).
Metabolism and Disposition in Cancer Treatment
The study of BMS-690514, an inhibitor of human epidermal growth factor and vascular endothelial growth factor receptors, explored its disposition and metabolism following oral administration to humans. This research is critical for understanding the pharmacokinetics of new cancer treatments, indicating that BMS-690514 is well absorbed and extensively metabolized, with implications for dosing and efficacy in treating non-small-cell lung cancer and metastatic breast cancer (Christopher et al., 2010).
Repellent Efficacy against Insects
A field evaluation compared the repellent efficacy of N,N-diethyl-3-methyl-benzamide (deet), a piperidine repellent, and a combination of both against Aedes communis and Simulium venustum. This study contributes to public health by identifying effective repellents for protection against mosquito and black fly bites, potentially reducing the transmission of vector-borne diseases (Debboun et al., 2000).
特性
IUPAC Name |
4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4S/c1-25-9-8-20-15(22)12-21(17(20)24)13-4-6-19(7-5-13)16(23)18-11-14-3-2-10-26-14/h2-3,10,13H,4-9,11-12H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUDIHPQYOGKOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

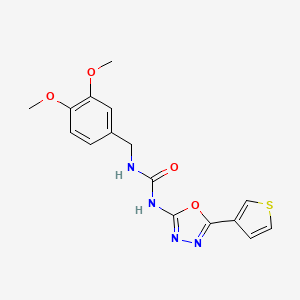
![N-benzyl-2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2440752.png)
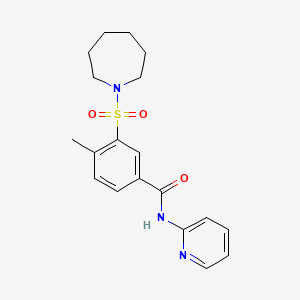

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2440756.png)

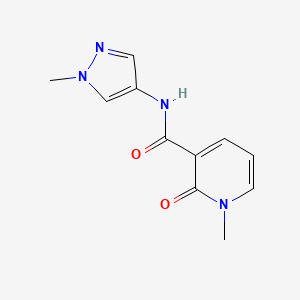
![4-(8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl)pyridine-2-carbonitrile](/img/structure/B2440760.png)

